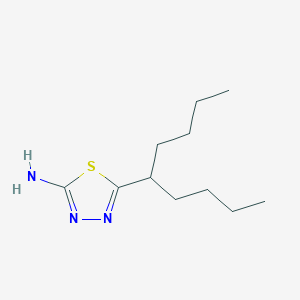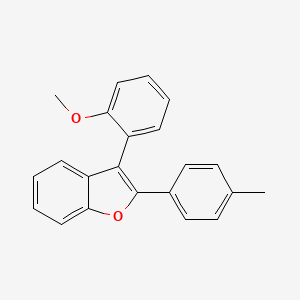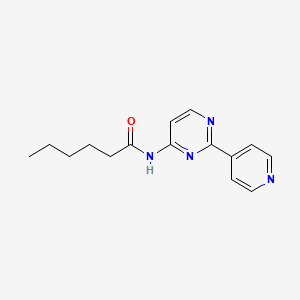
N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide typically involves the formation of the pyridine and pyrimidine rings, followed by the introduction of the hexanamide group. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the pyridine ring. The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diaminopyrimidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .
科学研究应用
N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit protein kinases by binding to their ATP-binding sites, thereby blocking their ability to phosphorylate substrates . The exact pathways involved depend on the specific target and the context in which the compound is used .
相似化合物的比较
N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds have similar structures but differ in the position of the pyridine ring and the nature of the amide group.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to the pyrimidine ring, offering different biological activities and applications.
Pyrido[3,4-g]quinazolines: These compounds have a quinazoline ring fused to the pyridine ring, providing unique properties and potential as kinase inhibitors.
The uniqueness of this compound lies in its specific combination of pyridine, pyrimidine, and hexanamide groups, which confer distinct chemical and biological properties .
属性
CAS 编号 |
61310-42-7 |
|---|---|
分子式 |
C15H18N4O |
分子量 |
270.33 g/mol |
IUPAC 名称 |
N-(2-pyridin-4-ylpyrimidin-4-yl)hexanamide |
InChI |
InChI=1S/C15H18N4O/c1-2-3-4-5-14(20)18-13-8-11-17-15(19-13)12-6-9-16-10-7-12/h6-11H,2-5H2,1H3,(H,17,18,19,20) |
InChI 键 |
KMODMELPUBASHE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







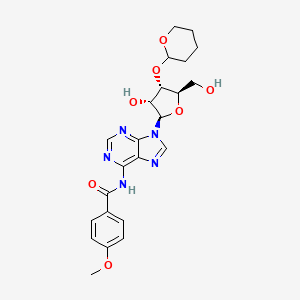
![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)

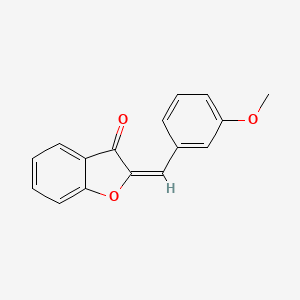

![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)

